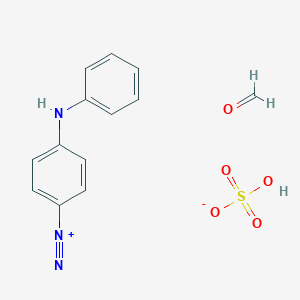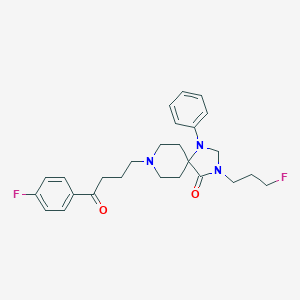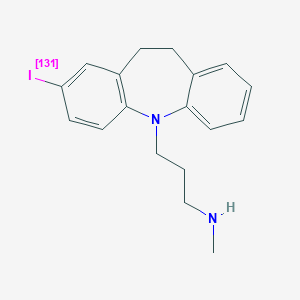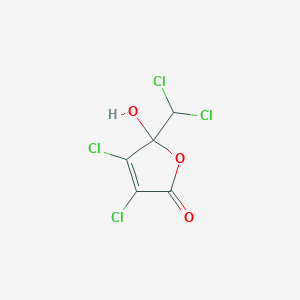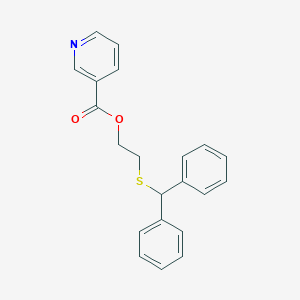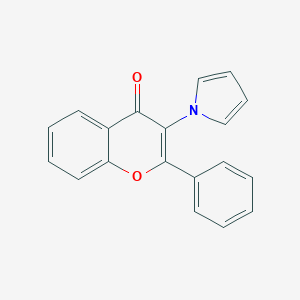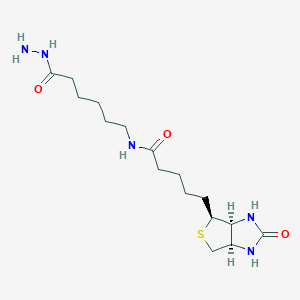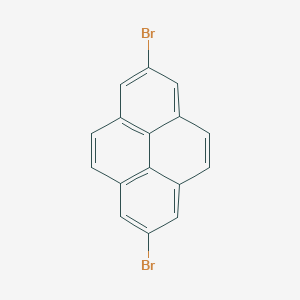
Amphoteronolid B
Übersicht
Beschreibung
Synthesis Analysis
Amphoteronolide B methyl ester, a derivative of Amphoteronolide B, was synthesized for the first time from Amphotericin B through a sequence involving a novel oxidative deglycosidation reaction. This method has paved the way for the preparation of numerous Amphotericin B aglycone derivatives, offering a new avenue for exploring the therapeutic potential of Amphotericin B derivatives (Nicolaou et al., 1987).
Molecular Structure Analysis
The molecular properties of Amphotericin B, from which Amphoteronolide B is derived, have been extensively studied through molecular dynamics simulations. These studies provide valuable insights into the structure of Amphotericin B channels in fungal cells, which are crucial for understanding the interaction of Amphoteronolide B with biological membranes. The simulations reveal the importance of hydrogen bonding interactions in stabilizing the channel structure, highlighting the role of hydroxyl, amino, and carboxyl groups in the molecule's activity (Baginski et al., 1997).
Chemical Reactions and Properties
Genetic engineering of Streptomyces nodosus, the producer of Amphotericin B, has led to the isolation and characterization of Amphotericin B analogues and derivatives, including Amphoteronolide B. These derivatives exhibit varied chemical reactions and properties, contributing to the understanding of the compound's therapeutic potential and mechanism of action. The identification of polyketide synthase product 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B and the production of truncated polyketide intermediates through targeted gene replacement offer insights into the biosynthesis and chemical diversity of Amphotericin B derivatives (Murphy et al., 2010).
Physical Properties Analysis
The synthesis of Amphotericin B derivatives, including Amphoteronolide B, has been reviewed, highlighting the preparation and biological properties of these compounds. The physical properties of Amphoteronolide B and its derivatives play a crucial role in their antifungal activity and interaction with cell membranes. These properties are influenced by the compound's molecular structure, including the presence of hydrophobic and hydrophilic domains, which affect its solubility, stability, and ability to form channels in fungal cell membranes (Volmer et al., 2010).
Chemical Properties Analysis
The self-assembly of Amphotericin B, the parent compound of Amphoteronolide B, and its interaction with sterols in membranes have been studied to understand the drug's mechanism of action and toxic side effects. These studies shed light on the chemical properties of Amphoteronolide B, including its ability to form molecular structures responsible for its antifungal activity. The analysis of self-assembly and the formation of ion channels in membranes provide insights into the drug's efficacy and potential side effects, crucial for developing safer and more effective antifungal therapies (Starzyk et al., 2014).
Wissenschaftliche Forschungsanwendungen
Mechanistische Sonden
Amphotericin B (AmB), ein häufig verwendetes Antimykotikum für zahlreiche systemische Pilzinfektionen, soll die Bildung von Poren induzieren, wenn es mit Sterolen in der Zellmembran assoziiert ist . Amphoteronolid B, das Aglykon von AmB, wird verwendet, um den Wirkmechanismus und die selektive Toxizität für Pilzzellen zu untersuchen .
Derivatisierungsstudien
This compound wird bei der Derivatisierung von AmB verwendet, um ein primäres Amin hinzuzufügen, um das Amin von Mykosamin nachzuahmen, das für die Aktivität von AmB entscheidend ist . Dies trägt dazu bei, die Wirksamkeit von AmB durch chemische Modifikation oder Zugabe anderer Antimykotika zu verbessern .
Membraninteraktionsstudien
This compound wird verwendet, um die Wechselwirkungen zwischen Komponenten (Sterol, Lipid) in der biologischen Membran und dem AmB-Molekül zu untersuchen . Diese Studien tragen zum Verständnis der Funktion von Sterol oder Lipid in der biologischen Membran bei .
Antibakterielles Potenzial
Amphotericin B (AMPH) ist als Antimykotikum bekannt. Jüngste Studien deuten jedoch darauf hin, dass es auch ein beträchtliches antibakterielles Potenzial hat . Da this compound das Kernmolekül von AMPH ist, kann es verwendet werden, um dieses antibakterielle Potenzial zu untersuchen .
Drug Repurposing
Amphotericin B wird aufgrund seines antibakteriellen Potenzials neu eingesetzt . Da this compound die Aglykonform von Amphotericin B ist, kann es in Studien im Zusammenhang mit der Neupositionierung des Medikaments verwendet werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPKRGFUUMVSHY-ZQCSYNFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910115 | |
| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106799-07-9 | |
| Record name | Amphoteronolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



